4-Methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]piperidine
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Overview
Description
4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a 2-methyl-5-nitrobenzenesulfonyl group.
Preparation Methods
The synthesis of 4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE typically involves multi-step organic reactions. One common method involves the nitration of 2-methylbenzenesulfonyl chloride to introduce the nitro group, followed by the reaction with piperidine to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the nitro and sulfonyl groups.
2-Methylpiperidine: A derivative with a methyl group on the piperidine ring but without the nitrobenzenesulfonyl group.
5-Nitro-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
These comparisons highlight the unique structural features and reactivity of 4-METHYL-1-(2-METHYL-5-NITROBENZENESULFONYL)PIPERIDINE, which make it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H18N2O4S |
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Molecular Weight |
298.36 g/mol |
IUPAC Name |
4-methyl-1-(2-methyl-5-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18N2O4S/c1-10-5-7-14(8-6-10)20(18,19)13-9-12(15(16)17)4-3-11(13)2/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
IVMKBUKGIAQJNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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